21-Dehydro Flumethasone

Analytical Chemistry Mass Spectrometry Impurity Profiling

Pharmaceutical QC laboratories often struggle to reliably quantify the oxidation impurity 21-Dehydro Flumethasone in Flumethasone API batches, risking ANDA rejection due to incomplete impurity profiling. - Certified reference standard for accurate HPLC/UPLC calibration, enabling ICH-compliant quantification of this specific degradation product. - Supplied with comprehensive COA and analytical data; essential for method validation (specificity, linearity, accuracy, precision) per ICH Q2(R1). - Supports forced degradation studies and DMF submissions; traceable identity for DMPK metabolite confirmation in LC-MS/MS assays.

Molecular Formula C₂₂H₂₆F₂O₅
Molecular Weight 408.44
CAS No. 65751-65-7
Cat. No. B1147458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Dehydro Flumethasone
CAS65751-65-7
Synonyms(6α,11β,16α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-_x000B_21-al; 
Molecular FormulaC₂₂H₂₆F₂O₅
Molecular Weight408.44
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C)F
InChIInChI=1S/C22H26F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,10-11,13-14,16-17,27,29H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Dehydro Flumethasone Reference Standard


21-Dehydro Flumethasone (CAS 65751-65-7) is a chemically defined oxidation product of the potent corticosteroid Flumethasone. Its molecular structure, characterized by a 21-aldehyde moiety, distinguishes it from the parent drug's 21-hydroxy group [1]. In a pharmaceutical context, it is not intended as a therapeutic agent but is classified and utilized strictly as a reference standard [2]. Its primary and most critical application is as an analytical tool for identifying and quantifying a known impurity in Flumethasone active pharmaceutical ingredient (API) and finished drug products, as well as a potential metabolite in biological studies [3].

21-Dehydro Flumethasone Non-Interchangeability


Procuring a generic steroid research compound cannot substitute for the specific analytical purpose of 21-Dehydro Flumethasone. Its value proposition is not based on pharmacological activity but on its identity as a certified impurity standard. Substitution would directly compromise the validity of regulatory submissions, method validation, and stability studies, as the detection and quantification of this specific degradation product are required for demonstrating control over the quality of Flumethasone-containing pharmaceuticals . The compound is certified and supplied with detailed Certificates of Analysis (COA) and analytical data that meet stringent regulatory requirements, a level of documentation and traceability not provided by uncharacterized or generic compounds [1].

21-Dehydro Flumethasone Impurity Differentiation


Molecular Weight vs. Flumethasone

21-Dehydro Flumethasone can be unambiguously distinguished from the parent drug, Flumethasone, and other known impurities via its unique molecular weight. This is a foundational parameter for identification in liquid chromatography-mass spectrometry (LC-MS) assays. While not a direct measure of potency, this quantifiable difference in mass-to-charge ratio (m/z) is critical for method development and impurity tracking [1].

Analytical Chemistry Mass Spectrometry Impurity Profiling

Definitive Chemical Nomenclature

The chemical identity of 21-Dehydro Flumethasone is precisely defined by its IUPAC-compliant systematic name, which describes the exact location and nature of the structural modification relative to Flumethasone. This is not a class-level descriptor but a specific, unambiguous definition that supports its use in patent filings, regulatory documentation, and synthetic route analysis .

Structural Biology Organic Chemistry Reference Standard

Impurity & Degradation Classification

Multiple commercial and regulatory-focused sources consistently classify 21-Dehydro Flumethasone as an impurity of Flumethasone. This is a functional classification that distinguishes it from active pharmaceutical ingredients or inactive excipients. Its presence is monitored to ensure the purity and stability of the final drug product [1].

Pharmaceutical Quality Control Stability Studies Regulatory Science

21-Dehydro Flumethasone Application Scenarios


Impurity Quantitation in API Release

Pharmaceutical manufacturers must demonstrate that the level of 21-Dehydro Flumethasone, a known oxidation product, is below the ICH-defined threshold (often ≤0.10% or the identification threshold). Procuring a certified reference standard of this compound is the only way to accurately calibrate HPLC or UPLC methods to quantify this specific impurity in Flumethasone API batches, a mandatory step for product release .

ANDA Method Validation

For generic drug developers filing an ANDA for a Flumethasone-containing product (e.g., Flumethasone Pivalate cream), a key regulatory requirement is demonstrating that the generic product's impurity profile is equivalent to the innovator's. Validated analytical methods must be able to separate and quantify 21-Dehydro Flumethasone. The compound's reference standard is an essential component for validating parameters like specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines [1].

Stability-Indicating Method Development

In forced degradation studies of Flumethasone (e.g., exposure to heat, light, or oxidizing conditions), 21-Dehydro Flumethasone may form as a primary degradant. Its reference standard is required to confirm its identity and to develop and validate a stability-indicating analytical method capable of tracking its formation over the product's shelf life .

Preclinical Flumethasone Metabolism

As a potential metabolite of Flumethasone formed via oxidation, 21-Dehydro Flumethasone may appear in biological matrices (e.g., plasma, urine, microsomal incubations). Researchers in drug metabolism and pharmacokinetics (DMPK) require the authenticated standard to confirm the identity and quantify the levels of this metabolite in LC-MS/MS assays during preclinical absorption, distribution, metabolism, and excretion (ADME) studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 21-Dehydro Flumethasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.